5-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-4-triazolyl)methyl]-4-oxazolecarboxamide
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Overview
Description
5-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-4-triazolyl)methyl]-4-oxazolecarboxamide is a member of 1,3-oxazoles.
Scientific Research Applications
Antimicrobial Activities
Some derivatives of triazole, including compounds similar to 5-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-4-triazolyl)methyl]-4-oxazolecarboxamide, have been synthesized and tested for antimicrobial activities. Certain derivatives exhibit good to moderate activities against test microorganisms, highlighting the potential of this compound in antimicrobial applications (Bektaş et al., 2007).
Molecular Docking Studies for Anti-Cancer Properties
A study conducted a detailed analysis of the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, closely related to the compound . It showed that these derivatives have potential anti-cancer activity, indicating the significance of this compound in cancer research (Karayel, 2021).
Synthesis and Structure Determination
Research focused on the synthesis and structure determination of similar triazole derivatives. Understanding the molecular structure and synthesis of these compounds is crucial for their application in various fields of scientific research, including pharmaceuticals (Kariuki et al., 2022).
Cholinesterase Inhibitory Potential
In a study, S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols, structurally related to the compound , exhibited excellent cholinesterase inhibitory potential. This indicates possible applications in treating conditions like Alzheimer's disease (Arfan et al., 2018).
Electronic and Spectroscopic Analysis
Studies on derivatives of 1,2,4-triazole for their electronic and spectroscopic properties suggest potential applications in materials science. Understanding these properties is essential for developing new materials with specific electronic and optical characteristics (Beytur & Avinca, 2021).
Properties
Molecular Formula |
C21H19N5O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-[(5-methyl-2-phenyltriazol-4-yl)methyl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C21H19N5O3/c1-14-18(25-26(24-14)16-6-4-3-5-7-16)12-22-21(27)19-20(29-13-23-19)15-8-10-17(28-2)11-9-15/h3-11,13H,12H2,1-2H3,(H,22,27) |
InChI Key |
XQSPWVRPKGJIDF-UHFFFAOYSA-N |
SMILES |
CC1=NN(N=C1CNC(=O)C2=C(OC=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(N=C1CNC(=O)C2=C(OC=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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